

An In-depth Technical Guide to BOC-D-Phenylglycinol (CAS: 102089-74-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BOC-D-Phenylglycinol**

Cat. No.: **B105088**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

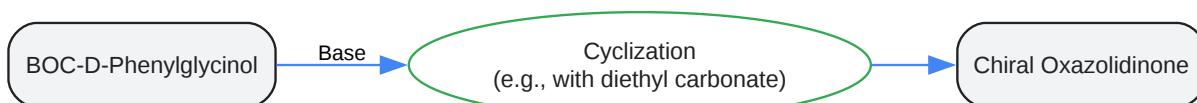
This technical guide provides a comprehensive overview of **BOC-D-Phenylglycinol** (tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate), a pivotal chiral building block in modern organic and medicinal chemistry. With the CAS number 102089-74-7, this compound is instrumental in the asymmetric synthesis of a variety of pharmacologically relevant molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its key applications, and outlines essential safety and handling procedures. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical application insights.

Chemical and Physical Properties

BOC-D-Phenylglycinol is a white to off-white crystalline powder.^[1] Its stable, chiral nature makes it an ideal starting material for syntheses where stereochemistry is crucial.^[2] The tert-butoxycarbonyl (Boc) protecting group on the amine is key to its utility, allowing for controlled reactions at other functional sites.

Property	Value	Reference
CAS Number	102089-74-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[1] [2] [3] [5]
Molecular Weight	237.30 g/mol	[1] [2] [3] [5]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	131-139 °C	[2] [6]
Optical Rotation	[α]D ²⁰ = -39° to -40° (c=1 in CHCl ₃)	[2]
Purity	≥98% (GC, HPLC)	[3] [6] [7]
Solubility	Insoluble in water.	[8]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8 °C.	[2] [3] [6]

Spectroscopic Data


While specific spectra are not provided here, typical analytical data for **BOC-D-Phenylglycinol** can be obtained through various spectroscopic methods. Purity and identity are commonly confirmed using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[\[8\]](#)[\[9\]](#)[\[10\]](#)

Applications in Organic Synthesis

BOC-D-Phenylglycinol is a versatile chiral synthon with significant applications in the synthesis of complex organic molecules. Its primary utility lies in its ability to introduce a specific stereocenter, which is a critical aspect of modern drug design.

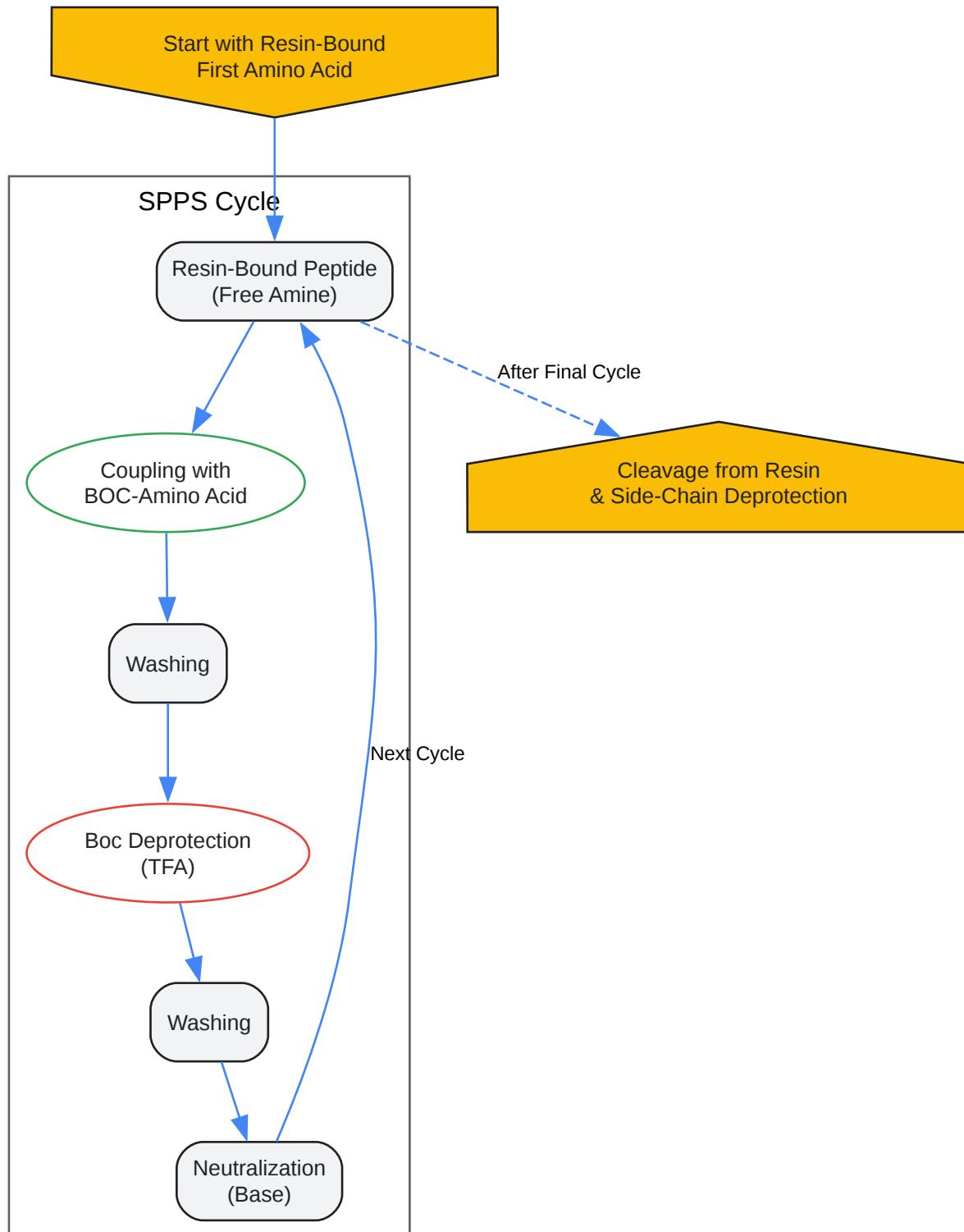
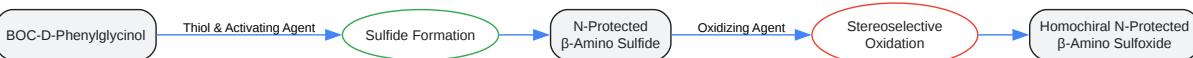
Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are valuable chiral auxiliaries in asymmetric synthesis. **BOC-D-Phenylglycinol** can serve as a precursor for the synthesis of these heterocycles. The general strategy involves the cyclization of the amino alcohol moiety.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of Chiral Oxazolidinones.

Experimental Protocol: Microwave-Assisted Synthesis of (R)-4-Phenyl-2-oxazolidinone



This protocol is adapted from a microwave-assisted method, which offers improved yields and significantly reduced reaction times compared to conventional methods.[2]

- Materials:
 - (R)-Phenylglycinol (derived from **BOC-D-Phenylglycinol** by deprotection)
 - Diethyl carbonate
 - Potassium carbonate (K_2CO_3)
 - Microwave reactor
- Procedure:
 - In a microwave reaction vessel, combine (R)-phenylglycinol (1.0 eq), diethyl carbonate (excess), and a catalytic amount of K_2CO_3 .
 - Seal the vessel and place it in the microwave reactor.
 - Irradiate the mixture with microwaves at a controlled temperature and power for a specified time (optimization may be required, e.g., 100°C for 60 minutes).[2]

- After the reaction is complete, cool the vessel to room temperature.
- The crude product can be purified by recrystallization or column chromatography to yield the desired (R)-4-phenyl-2-oxazolidinone.

Synthesis of Homochiral N-Protected β -Amino Sulfoxides

BOC-D-Phenylglycinol is a precursor for the synthesis of homochiral N-protected β -amino sulfoxides, which are important intermediates in the synthesis of various biologically active compounds. The synthesis involves the conversion of the amino alcohol to a sulfide, followed by stereoselective oxidation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (–)-Cytoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. mdpi.com [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to BOC-D-Phenylglycinol (CAS: 102089-74-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105088#boc-d-phenylglycinol-cas-number-102089-74-7-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com